2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one
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Overview
Description
2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one is a spirocyclic compound characterized by a unique three-dimensional structure The spirocyclic framework consists of a cyclopropane ring fused to a naphthalene moiety, which imparts distinct chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with cyclopropanes under photochemical conditions . This reaction can be facilitated by the use of photoinitiators and specific wavelengths of light to promote the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of 2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one may involve scalable photochemical processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. Continuous flow photochemistry is one approach that can be employed to achieve efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic ketone to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hex-1-ene: Known for its use in ultrafast photochemical reactions.
Spirodesertols A and B: Highly modified spirocyclic diterpenoids with unique structural motifs.
Spiro-fused bicyclo[3,2,2] octatriene-cored triptycene: Exhibits aggregation-induced emission properties.
Uniqueness
2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
spiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-11-5-6-12(7-8-12)10-4-2-1-3-9(10)11/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXZLGVZNJPXIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C3=CC=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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